molecular formula C10H12OS B8757356 3-(o-tolylthio)propanal CAS No. 124829-84-1

3-(o-tolylthio)propanal

Katalognummer: B8757356
CAS-Nummer: 124829-84-1
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: QDPAYJLQJSJXFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(o-tolylthio)propanal is an organic compound characterized by the presence of a sulfanyl group attached to a propanal chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-tolylthio)propanal typically involves the reaction of 2-methylthiophenol with 3-chloropropanal under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

3-(o-tolylthio)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(o-tolylthio)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(o-tolylthio)propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(3-Methylphenyl)sulfanyl]propanal
  • 3-[(4-Methylphenyl)sulfanyl]propanal
  • 3-[(2-Ethylphenyl)sulfanyl]propanal

Uniqueness

3-(o-tolylthio)propanal is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions

Eigenschaften

CAS-Nummer

124829-84-1

Molekularformel

C10H12OS

Molekulargewicht

180.27 g/mol

IUPAC-Name

3-(2-methylphenyl)sulfanylpropanal

InChI

InChI=1S/C10H12OS/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-7H,4,8H2,1H3

InChI-Schlüssel

QDPAYJLQJSJXFU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1SCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.